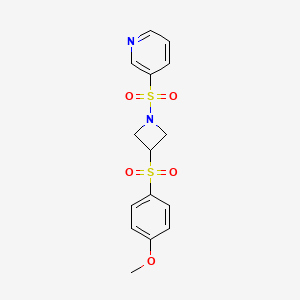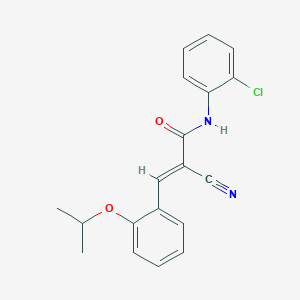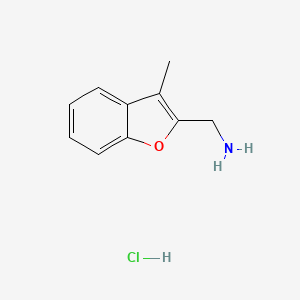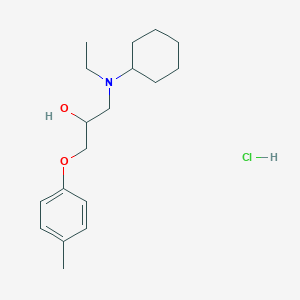
3-((3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)sulfonyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-((3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)sulfonyl)pyridine, also known as MSA, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of the protein-protein interaction between the transcription factor c-Myc and its partner protein Max, which is implicated in many types of cancer.
Scientific Research Applications
Synthesis and Biological Evaluation
A number of studies have explored the synthesis of azetidinone derivatives and their biological evaluation, highlighting the versatility of azetidinone-based compounds in medicinal chemistry. For instance, the synthesis of novel 1H-3-indolyl derivatives as significant antioxidants involved the design of indole-based heterocycles tested for their efficiency against ROS, indicating the potential of these compounds in the development of antioxidants (Aziz et al., 2021). Additionally, the direct conversion of azetidinones derived from penicillin G into 3-hydroxycephems showcases the synthetic utility of azetidinones in producing complex molecular structures relevant to antibiotic research (Tanaka et al., 1990).
Antimicrobial and Antitubercular Activities
Azetidinone analogues have been synthesized and examined for their antimicrobial activity against bacterial and fungal strains, as well as in vitro antituberculosis activity, suggesting that the azetidinone scaffold holds promise for the development of new antibacterial and antituberculosis agents (Chandrashekaraiah et al., 2014).
Antidepressant and Nootropic Agents
The synthesis of N′-[(1Z)-(substituted aromatic) methylidene] pyridine-4-carbohydrazides and their azetidinone derivatives have been explored for potential antidepressant and nootropic activities. This highlights the interest in azetidinones as central nervous system (CNS) active agents, with certain derivatives showing promising results in preclinical models (Thomas et al., 2016).
Antitumor Agents
The investigation into 3-phenoxy-1,4-diarylazetidin-2-ones for their potential as tubulin-targeting antitumor agents reveals the application of azetidinone derivatives in cancer therapy. These studies have identified compounds with potent antiproliferative activities, indicating the therapeutic potential of azetidinone derivatives in targeting tubulin and disrupting microtubular structure in cancer cells (Greene et al., 2016).
properties
IUPAC Name |
3-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]sulfonylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5S2/c1-22-12-4-6-13(7-5-12)23(18,19)15-10-17(11-15)24(20,21)14-3-2-8-16-9-14/h2-9,15H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJOSZPSQIEFPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)S(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2H-1,3-benzodioxol-5-yloxy)-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]propanamide](/img/structure/B2585151.png)
![1-(6-fluorobenzo[d]thiazol-2-yl)-3-hydroxy-5-phenyl-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one](/img/structure/B2585153.png)
![3-(4-chlorophenyl)sulfanyl-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2585154.png)
![2-[[5-Butan-2-ylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2585155.png)
![1-((2-(Dimethylamino)ethyl)amino)-3-methyl-2-(2-methylallyl)benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile](/img/structure/B2585156.png)
![9-(2,5-dimethylbenzyl)-3-(4-ethoxyphenyl)-5,7-dimethyl-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione](/img/structure/B2585157.png)
![[3-(3-Chlorophenyl)oxetan-3-yl]methanol](/img/structure/B2585160.png)




![Methyl 2'-amino-6'-(2-methoxyethyl)-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2585170.png)
